SB-633825
Overview
Description
SB-633825 is a synthetic organic compound known for its potent inhibitory effects on several kinases, including TIE2, LOK (STK10), and BRK. It has shown significant potential in inhibiting cancer cell growth and angiogenesis .
Preparation Methods
The synthesis of SB-633825 involves multiple steps, including the formation of imidazole and pyridine rings. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these rings. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
SB-633825 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
SB-633825 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth and angiogenesis.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds .
Mechanism of Action
SB-633825 exerts its effects by competitively inhibiting the ATP-binding sites of TIE2, LOK (STK10), and BRK kinases. This inhibition disrupts the phosphorylation processes essential for cell signaling and proliferation, leading to reduced cancer cell growth and angiogenesis .
Comparison with Similar Compounds
SB-633825 is unique due to its high selectivity and potency against multiple kinases. Similar compounds include:
BIIB068: A selective BTK inhibitor.
Fenebrutinib: A noncovalent BTK inhibitor.
Pirtobrutinib: An advanced BTK inhibitor with high selectivity .
This compound stands out due to its ability to inhibit multiple kinases with high potency, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfonylphenyl)imidazol-4-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-15-24(35(4,32)33)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(34-3)8-7-20(21)16-22/h5-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSNJSQTPLXCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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